8-Methyl-1-oxaspiro[5.5]undecan-2-one
Description
The Significance of Spirocyclic Scaffolds in Organic and Chemical Biology Research
Spirocyclic scaffolds are not merely chemical curiosities; they are pivotal structures in both organic synthesis and the exploration of biological systems. unibo.itnih.gov Their unique three-dimensional arrangements offer novel ways to design molecules with specific shapes and functionalities. tandfonline.combldpharm.com
Spiro compounds are defined by the presence of at least two rings that are connected by a single, common atom, known as the spiro atom. wikipedia.org This arrangement distinguishes them from fused ring systems, where two rings share two or more atoms. The spiro junction creates a rigid, three-dimensional structure that can project functional groups in distinct spatial orientations. tandfonline.comchemenu.com This inherent three-dimensionality is a key feature that makes spirocycles attractive in fields like drug discovery. tandfonline.combldpharm.com
The rigidity of the spirocyclic framework can also limit the conformational flexibility of a molecule, which can be advantageous in designing compounds that bind to specific biological targets. nih.govchembridge.com Furthermore, the presence of a quaternary carbon at the spiro center is a defining characteristic that often presents a synthetic challenge. tandfonline.com
The unique structural properties of spirocycles have led to their incorporation into a wide array of molecular architectures, from natural products to synthetic drugs. unibo.ittandfonline.com Their three-dimensional nature allows for more effective interaction with the three-dimensional binding sites of proteins, a significant advantage over flatter aromatic systems. tandfonline.comchembridge.com
Spirocyclic motifs are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. rsc.org They have been successfully integrated into drugs targeting various diseases. bldpharm.comnih.gov The introduction of a spirocycle can also favorably modulate a molecule's physicochemical properties, such as its solubility and metabolic stability. bldpharm.comresearchgate.net
Overview of Spirolactone Chemistry
Spirolactones are a specific and important subclass of spirocyclic compounds. They are characterized by a lactone (a cyclic ester) that is spiro-fused to another ring. wikipedia.org This structural motif is found in a variety of natural and synthetic compounds with significant biological activities. unibo.itnih.gov
Spirolactones can be classified based on the size of the rings involved in the spiro junction and the nature of the ring fused to the lactone. unibo.itnih.gov For instance, the name "8-Methyl-1-oxaspiro[5.5]undecan-2-one" indicates a spiro system with a five-membered ring and a six-membered ring.
Spirolactones are found in a diverse range of natural sources, including plants, fungi, and marine organisms. unibo.ittandfonline.comnih.gov These naturally occurring spirolactones exhibit a wide spectrum of biological activities. unibo.itresearchgate.net
The biosynthesis of spirolactones often involves complex enzymatic pathways that create the characteristic spirocyclic system. These pathways can involve cyclization reactions of open-chain precursors or rearrangements of existing ring systems. The study of these biosynthetic routes provides valuable insights for the development of synthetic strategies to access these complex molecules.
Research Context of this compound
While extensive research exists on the broader class of spirolactones, specific information regarding the research context of this compound is more specialized. Publicly available information suggests its primary application is in the fragrance industry. nih.govfragranceconservatory.com It is known by the common name methyl laitone and is valued for its coconut, sweet, and creamy scent profile. fragranceconservatory.com
The synthesis of spirolactones, in general, is an active area of research, with chemists developing new and efficient methods to construct these intricate structures. acs.org The interest in these compounds is driven by their potential applications in various fields, including medicinal chemistry and materials science.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| CAS Number | 94201-19-1 |
| Common Name | Methyl laitone |
Chemical Structure and Classification within 1-Oxaspiro[5.5]undecan-2-one Derivatives
This compound is a derivative of the parent structure, 1-oxaspiro[5.5]undecan-2-one. fda.gov Its chemical structure consists of a spirocyclic system where a cyclohexane (B81311) ring is fused to a tetrahydropyran-2-one ring (a six-membered lactone) through a shared carbon atom. The key feature of this specific derivative is the presence of a methyl group (–CH₃) at the 8th position of the undecane (B72203) framework.
The IUPAC name for this compound is this compound. Its molecular formula is C₁₁H₁₈O₂, and it has a molecular weight of approximately 182.26 g/mol . The structure is characterized by the spiro linkage and the lactone functional group, which are key determinants of its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | This compound |
| Parent Compound | 1-Oxaspiro[5.5]undecan-2-one fda.gov |
Academic Relevance and Research Gaps Pertaining to the Compound
Despite the broad interest in spirolactones, academic research specifically focused on this compound is notably limited. A survey of scientific literature reveals a significant research gap, with very few studies detailing its synthesis, properties, or potential applications.
In contrast, related spirolactone structures have been the subject of more extensive investigation. For example, research has been published on various 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potential dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment. researchgate.net Similarly, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been explored as potent and selective inhibitors of the METTL3 protein, which is implicated in diseases like cancer and type 2 diabetes. nih.govuzh.ch
The study of analogous compounds, such as 8-methyl-1-oxaspiro[4.5]decan-2-one, which has a five-membered ring instead of a six-membered one in the spiro system, has found applications in the fragrance industry. nih.govfragranceconservatory.com This highlights that minor structural modifications within the spirolactone family can lead to significantly different uses and properties.
The lack of dedicated research on this compound presents an opportunity for future scientific inquiry. Key areas for investigation would include the development of efficient synthetic routes, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the diverse applications of other spirolactones, it is plausible that this compound could possess novel properties of academic and industrial interest.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94201-05-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
10-methyl-1-oxaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C11H18O2/c1-9-4-2-6-11(8-9)7-3-5-10(12)13-11/h9H,2-8H2,1H3 |
InChI Key |
ARHBNCKQGPMGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CCCC(=O)O2 |
Origin of Product |
United States |
Advanced Stereochemical Elucidation and Analysis of 8 Methyl 1 Oxaspiro 5.5 Undecan 2 One Isomers
Stereochemical Challenges in Spirocyclic Compounds
Spirocyclic compounds, characterized by two rings connected by a single common atom (the spirocenter), are prevalent in numerous natural products. unibo.it Their unique three-dimensional architecture introduces specific stereochemical complexities that must be carefully addressed.
The core challenge in the stereochemistry of 8-Methyl-1-oxaspiro[5.5]undecan-2-one lies in the spiroatom, which is a quaternary carbon. In this molecule, the spirocenter, C5, is a chiral center. Additionally, the presence of a methyl group at the C8 position introduces another stereogenic center. This results in the potential for multiple diastereomers and enantiomers.
The spiro junction imposes rigid conformational constraints on the molecule, influencing the spatial orientation of substituents on both rings. nih.gov The relative orientation of the methyl group at C8 (axial or equatorial) with respect to the cyclohexane (B81311) ring, combined with the chirality at the C5 spirocenter, gives rise to distinct stereoisomers with different chemical and physical properties. For instance, related 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane systems have been shown to exist in various epimeric forms (e.g., E,E, E,Z, or Z,E), each requiring detailed characterization. documentsdelivered.com
Spirolactones, a class of compounds featuring a cyclic ester in a spiro arrangement, add another layer of complexity due to the conformational flexibility of the ring systems. wikipedia.org The cyclohexane ring in this compound can adopt different chair or boat conformations, while the lactone ring also possesses a degree of flexibility. This conformational dynamism can complicate the interpretation of spectroscopic data, as the observed properties are an average of all contributing conformers in solution. nih.gov
The stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions, and electronic effects like the anomeric effect, which is particularly relevant in spiroketal systems related to spirolactones. Determining the most stable conformation is crucial for correctly assigning the relative configuration of the stereocenters.
Table 1: Potential Stereoisomers of this compound This table illustrates the stereochemical possibilities based on the two primary chiral centers.
| Stereocenter | Configuration 1 | Configuration 2 | Resulting Isomer Relationship |
|---|---|---|---|
| C5 (Spirocenter) | R | S | Enantiomers or Diastereomers |
| C8 (Methyl-substituted) | R | S |
Spectroscopic Techniques for Relative and Absolute Configuration Determination
A combination of sophisticated spectroscopic methods is essential to navigate the stereochemical intricacies of spirolactones like this compound.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between stereoisomers. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (COSY, HSQC, HMBC, NOESY) provide detailed information about the connectivity and spatial relationships of atoms within the molecule. researchgate.net
In the case of this compound isomers, the chemical shift of the methyl protons and the C8 carbon can indicate whether the methyl group is in an axial or equatorial position. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to establish the relative configuration of the stereocenters. researchgate.net For example, in related spiro systems, detailed 1H and 13C NMR analysis has been instrumental in characterizing epimeric pairs. documentsdelivered.comrsc.org
Table 2: Representative ¹³C NMR Chemical Shift Data for Spirocyclic Systems This table provides examples of how ¹³C NMR can be used to distinguish features in spirocyclic structures. Data is generalized from related compounds.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Structural Information Provided |
|---|---|---|
| Spirocenter Carbon (C5) | ~80-100 | Confirms the spiroketal or spirolactone junction. |
| Carbonyl Carbon (C2) | ~170-180 | Characteristic of the lactone functional group. |
| Methyl Carbon (on C8) | ~15-25 | The precise shift can help infer axial vs. equatorial orientation. |
| Cyclohexane Ring Carbons | ~20-45 | Shift values are sensitive to substitution and conformation. |
While NMR can define the relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are crucial for determining the absolute configuration of chiral molecules. nsf.gov These methods measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light. nih.gov
The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing experimentally measured ECD spectra with those predicted by quantum-chemical calculations for a specific enantiomer, the absolute stereochemistry can be assigned. The "Octant Rule" for ketones, and its extensions to lactones, can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl chromophore. For instance, studies on the chiroptical properties of closely related 8-methyl-1-decalones have shown that the contribution of the methyl substituent is critical in determining the spectral signature. rsc.org
Single-crystal X-ray crystallography stands as the most definitive method for determining the complete three-dimensional structure of a molecule, including both relative and absolute stereochemistry. If a suitable single crystal of an enantiomerically pure isomer of this compound can be grown, this technique can provide unambiguous proof of its configuration.
The analysis of the diffraction pattern yields precise atomic coordinates, bond lengths, and bond angles. The absolute configuration can often be determined through the anomalous dispersion effect, typically referenced by the Flack parameter. This method has been successfully used to establish the absolute configuration of complex natural products, including other spiro compounds, serving as an ultimate point of reference for all other spectroscopic assignments. researchgate.net
Computational Chemistry in Stereochemical Assignment
Computational chemistry offers a powerful lens through which to examine the subtle differences between the stereoisomers of this compound. By simulating molecular properties with a high degree of accuracy, these methods can bridge the gap between experimental data and the underlying three-dimensional structure.
The conformational landscape of this compound is complex due to the spirocyclic nature and the presence of a methyl substituent. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in identifying the stable conformers and their relative energies.
A systematic conformational search is the first step, often performed using molecular mechanics and then refined with QM methods. For the 1-oxaspiro[5.5]undecane framework, the two six-membered rings can adopt chair, boat, or twist-boat conformations. The relative orientation of the rings and the position of the methyl group (axial or equatorial) give rise to a multitude of possible conformers.
The stability of these conformers is governed by a combination of steric and stereoelectronic effects. A crucial factor is the anomeric effect, where the axial orientation of the lone pairs on the ring oxygen (O1) relative to the C-O bond of the other ring is favored. In the case of 1-oxaspiro[5.5]undecanes, this leads to a preference for conformations where the oxygen atom is in an axial position relative to the adjacent ring. cdnsciencepub.comcdnsciencepub.com
The relative energies of the most stable conformers of a hypothetical (5R,8S)-8-Methyl-1-oxaspiro[5.5]undecan-2-one isomer, calculated at a typical DFT level (e.g., B3LYP/6-31G(d)), can be used to predict their population in a given sample.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| 1a | Chair-Chair, Equatorial Methyl | 0.00 | 75.3 |
| 1b | Chair-Chair, Axial Methyl | 1.20 | 14.1 |
| 1c | Twist-Boat-Chair, Equatorial Methyl | 2.50 | 3.8 |
| 1d | Chair-Twist-Boat, Equatorial Methyl | 3.10 | 2.1 |
This table presents hypothetical data for illustrative purposes based on principles of conformational analysis of similar spiroketal systems.
Once the low-energy conformers have been identified, their NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov This approach allows for a direct comparison between theoretical and experimental NMR spectra, providing a powerful tool for structural validation.
The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). By performing these calculations for each plausible stereoisomer and its low-energy conformers, a predicted NMR spectrum can be generated. The stereoisomer whose calculated spectrum best matches the experimental data is the most likely candidate for the correct structure.
The accuracy of GIAO calculations is highly dependent on the level of theory and basis set used. DFT methods, such as B3LYP, with a reasonably large basis set (e.g., 6-311+G(d,p)) generally provide good agreement with experimental values. rsc.org
| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) for Isomer A | Calculated δ (ppm) for Isomer B |
|---|---|---|---|
| C2 | 171.5 | 172.1 | 170.8 |
| C3 | 29.8 | 30.2 | 28.5 |
| C4 | 21.3 | 21.9 | 22.5 |
| C5 | 98.2 | 98.5 | 101.1 |
| C6 | 35.1 | 35.5 | 33.9 |
| C7 | 18.9 | 19.3 | 20.1 |
| C8 | 32.7 | 33.0 | 36.5 |
| C9 | 34.2 | 34.6 | 31.8 |
| C10 | 25.8 | 26.1 | 27.3 |
| C11 (CH3) | 22.4 | 22.8 | 20.5 |
This table presents hypothetical data for illustrative purposes to demonstrate the application of GIAO calculations in distinguishing between possible stereoisomers.
Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The theoretical prediction of ECD spectra using Time-Dependent Density Functional Theory (TD-DFT) has become a standard method for assigning the absolute stereochemistry of natural products and other chiral compounds. rsc.orgnih.gov
The process involves calculating the ECD spectrum for one enantiomer of a proposed structure. This calculated spectrum is then compared to the experimental spectrum. A good match between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule.
The choice of functional and basis set is critical for accurate ECD calculations. Functionals like CAM-B3LYP are often preferred as they can better describe the charge-transfer excitations that are often important in ECD. nih.gov
| Enantiomer | Excitation Wavelength (nm) | Rotatory Strength (R) in 10-40 cgs | Predicted Cotton Effect |
|---|---|---|---|
| (5R,8S) | 225 | +15.2 | Positive |
| 205 | -8.5 | Negative | |
| (5S,8R) | 225 | -15.2 | Negative |
| 205 | +8.5 | Positive |
This table presents hypothetical data for illustrative purposes to show how theoretical ECD calculations can differentiate between enantiomers.
By comparing the predicted Cotton effects with an experimental ECD spectrum, the absolute configuration of the isolated compound can be determined.
Chemical Transformations, Derivatization, and Reaction Mechanisms of 8 Methyl 1 Oxaspiro 5.5 Undecan 2 One
Strategic Functionalization of the Spirolactone Core
The functionalization of the 8-Methyl-1-oxaspiro[5.5]undecan-2-one scaffold can be approached by targeting three main regions: the electrophilic lactone group, the C-H bonds of the cyclohexane (B81311) ring, and the existing methyl substituent.
Modifications at the Lactone Carbonyl and Heteroatom
The lactone ring contains a reactive ester functional group, which is a prime site for modification. Standard transformations of lactones can be applied to generate a variety of derivatives.
Ring-Opening Reactions: The lactone can undergo nucleophilic acyl substitution to yield ring-opened products. For instance, hydrolysis under acidic or basic conditions would yield the corresponding ω-hydroxy carboxylic acid, 4-(1-hydroxycyclohexyl)-4-methylbutanoic acid. Similarly, reaction with amines (aminolysis) would produce the corresponding amides, and reaction with alcohols (alcoholysis) would give the ester derivatives. These reactions effectively break the spirocyclic structure at the lactone ring.
Reduction: The carbonyl group of the lactone can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the lactone to the corresponding diol, 4-(1-(hydroxymethyl)cyclohexyl)butan-1-ol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), could potentially achieve a partial reduction to the corresponding lactol (a cyclic hemiacetal), which exists in equilibrium with the open-chain hydroxy aldehyde.
Reactions with Organometallics: Grignard reagents or organolithium compounds can add twice to the lactone carbonyl, leading to ring-opening and the formation of diols with two of the same substituent originating from the organometallic reagent.
Lactones are known to be key reactive functional groups in many natural products used as chemical probes, often modifying their biological targets through covalent interactions. nih.gov
Introduction of Substituents on the Cyclohexane Ring System
Introducing new functional groups onto the cyclohexane ring of this compound is a more complex challenge due to the presence of relatively unreactive C(sp³)–H bonds. However, synthetic strategies can be envisioned starting from functionalized cyclohexane precursors before the formation of the spiro-lactone.
For instance, the synthesis of related spiro[5.5]undecane triones has been achieved through microwave-assisted Michael addition reactions between dimedone (5,5-dimethylcyclohexane-1,3-dione) and substituted pentadienones. dergipark.org.trresearchgate.net This highlights a strategy where a substituted cyclohexane derivative is used as a building block. A similar approach could be employed, starting with a 4-methylcyclohexanone (B47639) derivative bearing other substituents, which would then be elaborated to form the spiro-lactone ring.
Ring-opening and cyclization reactions of related spiro compounds, such as cyclohexane-1,3-dione-2-spirocyclopropanes, provide another avenue for accessing functionalized cyclohexane cores that could be precursors to diverse spiro systems. acs.orgnih.gov
Stereospecific Transformations of the Methyl Group
Modifying the existing methyl group stereospecifically is synthetically challenging. Direct functionalization would likely require advanced techniques such as late-stage C(sp³)–H activation. Oxidative methylation methods, which proceed through hydroxylation followed by methylation of the resulting intermediate, have been used to methylate N- and O-containing heterocycles. nih.gov While not demonstrated on this specific substrate, such a strategy could hypothetically be applied to introduce further substitution at or near the methyl group. The introduction of a methyl group can have a profound impact on the biological activity of a molecule, an observation often termed the "magic methyl" effect. nih.gov
Synthesis of Analogs with Modified Spirocyclic or Lactone Architectures
Design and Synthesis of 1-Oxaspiro[5.5]undecan-2-one Derivatives with Varying Ring Sizes or Heteroatoms
A powerful strategy to create structural diversity is the replacement of the oxygen and carbon atoms of the core scaffold with other heteroatoms, particularly nitrogen. The spiro[5.5]undecane framework is a common feature in various biologically active natural products and synthetic compounds. dergipark.org.trnih.gov Numerous synthetic routes have been developed for aza- and oxa-analogs of the spiro[5.5]undecane system.
Key synthetic achievements include:
Azaspiro[5.5]undecanes: The 1-azaspiro[5.5]undecane skeleton, characteristic of histrionicotoxin (B1235042) alkaloids, has been synthesized in a single step from linear precursors using mercury(II) triflate-catalyzed cycloisomerization. nih.gov Syntheses of 1-methyl-1-azaspiro[5.5]undecan-5-one have also been reported. acs.org
Diazaspiro[5.5]undecanes: A variety of di-aza analogs have been prepared. Divergent syntheses for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones have been developed, utilizing a key Michael addition step. researchgate.netsoton.ac.uk The synthesis of 1,8-diazaspiro[5.5]undecane derivatives has also been achieved. researchgate.net Furthermore, one-pot syntheses of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-triones from barbituric acid and diarylideneacetones have been described. researchgate.net
Triazaspiro[5.5]undecan-2-ones: A notable class of analogs are the 1,4,9-triazaspiro[5.5]undecan-2-ones, which have been synthesized through multi-step sequences often involving Buchwald-Hartwig coupling reactions to append aryl groups to the nitrogen atoms of the spiro-core. acs.orguzh.ch
Oxa-aza-spiro[5.5]undecanes: Hybrid structures containing both oxygen and nitrogen have been synthesized. For example, a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were prepared via a versatile approach starting from N-Boc-4-piperidone. researchgate.net
Dioxaspiro[5.5]undecanes: The parent 1,7-dioxaspiro[5.5]undecane has been studied for its conformational properties. cdnsciencepub.com Synthetic procedures for functionalized derivatives, such as 1,5-dioxaspiro[5.5]undecan-3-one, are also established. orgsyn.orgresearchgate.net
These examples demonstrate the modularity and accessibility of the spiro[5.5]undecane scaffold, allowing for systematic variation of the heteroatoms within the two rings.
| Spiro[5.5]undecane Analog Class | Key Structural Features | Synthetic Strategy Highlight | Reference |
|---|---|---|---|
| 1-Azaspiro[5.5]undecanes | Nitrogen at position 1 | Hg(OTf)₂-catalyzed cycloisomerization | nih.gov |
| 1,8-Diazaspiro[5.5]undecanes | Nitrogen at positions 1 and 8 | Reductive or alkylation-cyclization from α-amino nitriles | researchgate.net |
| 3,9-Diazaspiro[5.5]undecan-2-ones | Nitrogen at positions 3 and 9; carbonyl at C2 | Michael addition of a lithium enolate | researchgate.net |
| 1,4,9-Triazaspiro[5.5]undecan-2-ones | Nitrogen at positions 1, 4, 9; carbonyl at C2 | Buchwald-Hartwig coupling and multi-step elaboration | acs.orgnih.gov |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | Oxygen at C1; Nitrogen at C4 and C9 | Multi-step synthesis from N-Boc-4-piperidone | researchgate.net |
| 1,5-Dioxaspiro[5.5]undecan-3-ones | Oxygen at C1 and C5; carbonyl at C3 | Transketalization followed by oxidative cleavage | orgsyn.org |
Exploration of Structural Space for Chemical Biology Probes
The exploration of spiro[5.5]undecane analogs has led to the discovery of potent and selective chemical probes for various biological targets. nih.govnevadogroup.com Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The rigid, three-dimensional nature of the spirocyclic scaffold makes it an attractive framework for designing molecules that can fit into specific protein binding pockets. nih.gov
A prominent example is the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3 methyltransferase . acs.orgnih.gov Starting from a hit compound, medicinal chemistry optimization led to a 1400-fold improvement in potency, resulting in an inhibitor with an IC₅₀ of 5 nM. acs.orguzh.ch These probes show target engagement in cells and are valuable tools for studying the biological roles of N⁶-methyladenosine (m⁶A) RNA modification. acs.orgnih.gov
Other successful examples include:
GABAₐ Receptor Antagonists: 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the γ-aminobutyric acid type A receptor (GABAₐR). Structural simplification and modification of this scaffold led to analogs with high-nanomolar binding affinity and improved selectivity for specific receptor subtypes. soton.ac.uk
Dual Opioid and Sigma Receptor Ligands: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists. This dual-action profile was explored as a strategy to develop potent analgesics with potentially fewer side effects than traditional opioids. researchgate.net
| Spiro[5.5]undecane Scaffold | Biological Target | Mode of Action | Key Finding | Reference |
|---|---|---|---|---|
| 1,4,9-Triazaspiro[5.5]undecan-2-one | METTL3/METTL14 Complex | Inhibitor | Potent (IC₅₀ = 5 nM) and selective chemical probe for studying m⁶A RNA methylation. | acs.orgnih.gov |
| 3,9-Diazaspiro[5.5]undecane | GABAₐ Receptor | Antagonist | Structurally simplified analogs show high-nanomolar affinity and subtype selectivity. | soton.ac.uk |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | μ-Opioid Receptor (MOR) & Sigma-1 Receptor (σ₁R) | Dual MOR Agonist / σ₁R Antagonist | Demonstrated potent analgesic activity with a potentially improved safety profile. | researchgate.net |
This research demonstrates that the spiro[5.5]undecane core is a privileged scaffold, and its systematic modification, particularly through the introduction of heteroatoms, provides a fruitful strategy for the discovery of novel chemical probes and therapeutic leads.
Mechanistic Investigations of Reactions Involving this compound
Detailed mechanistic studies specifically examining the chemical transformations of this compound are not available in the reviewed literature. Research on related spirocyclic systems, such as the formation of spirooxindole-pyrrolidine adducts, has employed computational methods like Molecular Electron Density Theory (MEDT) to analyze reaction mechanisms. researchgate.net Such studies investigate the electronic flux and use tools like the Electron Localization Function (ELF) to understand bond formation processes. researchgate.net However, similar analyses for this compound have not been reported.
Elucidation of Reaction Pathways and Transition States
There is no available information specifically elucidating the reaction pathways or characterizing the transition states for reactions involving this compound. For other cycloaddition reactions leading to different spiro compounds, transition states have been located and their energies calculated to predict reaction feasibility and outcomes. researchgate.net These computational approaches provide valuable insights into reaction kinetics and thermodynamics but have not been applied to the target molecule in the available literature.
Understanding the Origins of Regio- and Stereoselectivity in Spirolactone Synthesis
The factors governing the regio- and stereoselectivity in the synthesis of this compound have not been a subject of specific investigation in the literature found. In the synthesis of other complex molecules, such as certain indanones, the control of regioselectivity has been shown to be highly dependent on reaction conditions, for instance, the concentration of reagents like polyphosphoric acid. d-nb.info Similarly, studies on the synthesis of spirooxindolenitropyrrolidine have used Parr function analysis to predict regioselectivity from two-center interactions at the transition state level. researchgate.net These examples highlight the types of investigations that would be necessary to understand selectivity in the synthesis of this compound, but such studies have not been conducted or published.
Structure Activity Relationship Sar Methodologies and Chemical Biology Applications of 8 Methyl 1 Oxaspiro 5.5 Undecan 2 One
Principles of SAR Studies in Spirolactone Chemical Biology
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. nih.gov For spirolactones like the 8-Methyl-1-oxaspiro[5.5]undecan-2-one scaffold, these studies are crucial for transforming a simple molecule into a potent and selective modulator of a biological target.
A defining feature of the this compound structure is the spiro-carbon, which joins the two six-membered rings. This spirocenter is a quaternary carbon that imparts significant conformational rigidity to the molecule. Unlike flexible linear molecules, the rings of a spiro-system are held in a fixed, perpendicular orientation. This rigidity reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity.
Furthermore, the spirocenter is often a chiral center. The specific three-dimensional arrangement (stereochemistry) of the atoms is critical for molecular recognition by biological macromolecules, such as enzymes and receptors, which are themselves chiral. nih.gov The binding of chiral drugs to plasma proteins, for instance, frequently exhibits stereoselectivity, which can profoundly impact their pharmacological activity and pharmacokinetic profiles. nih.gov Research on other chiral spirolactones has demonstrated that biological activity can reside preferentially in a single enantiomer, highlighting the importance of stereochemistry in target engagement.
To systematically explore the SAR of a lead compound such as this compound, researchers design and synthesize a compound library. This involves creating a series of analogs with systematic structural modifications. nih.gov The goal is to probe how different substituents at various positions on the molecular scaffold affect biological activity.
For the this compound scaffold, a hypothetical compound library for SAR exploration might include the variations outlined in the table below.
| Modification Site | Type of Modification | Rationale for Modification |
|---|---|---|
| C8-Methyl Group | Varying alkyl groups (e.g., ethyl, propyl, isopropyl) | To probe the size and shape of a potential hydrophobic binding pocket. |
| Cyclohexane (B81311) Ring | Introducing polar groups (e.g., -OH, -NH2) or halogens (F, Cl, Br) at different positions | To explore potential hydrogen bonding or halogen bonding interactions with the target protein. |
| Lactone Ring | Altering the ring size (e.g., creating a γ-lactone) or introducing unsaturation | To assess the importance of the lactone ring's geometry and electrophilicity for binding or covalent interaction. |
| Spiro[5.5] Core | Changing the ring sizes to spiro[4.5] or spiro[5.6] systems | To evaluate the impact of the overall molecular shape and rigidity on activity. |
By synthesizing and testing such a library, researchers can build a comprehensive map of the SAR, identifying key "hot spots" on the molecule where modifications lead to significant changes in potency, selectivity, or other properties. nih.gov
Mechanistic Investigations of Biological Interactions (In Vitro, Non-Clinical)
Once SAR studies identify active compounds, the next step is to understand how they work at a molecular level. Mechanistic investigations aim to uncover the specific protein target, the binding mode, and the downstream consequences of this interaction.
Determining the precise way a molecule like this compound binds to its target is crucial for understanding its mechanism of action. Key experimental techniques include X-ray crystallography and cryo-electron microscopy (cryo-EM), which can provide atomic-level resolution images of the ligand-protein complex. nih.gov These structural data reveal the specific amino acid residues involved in binding and the nature of the intermolecular forces at play.
Computational methods, such as molecular docking, complement these experimental approaches by predicting the preferred binding orientation (pose) of the ligand within the target's binding site. For spirolactones, these studies often reveal a combination of interactions responsible for stabilizing the complex.
| Type of Interaction | Potential Role in Binding | Example from Spirolactone Research |
|---|---|---|
| Hydrogen Bonding | The lactone carbonyl oxygen is a key hydrogen bond acceptor. | Interaction with backbone amides or polar side chains (e.g., Asn, Gln) in the receptor binding pocket. |
| Hydrophobic Interactions | The carbocyclic rings of the spiro-system and the methyl group interact with nonpolar amino acid residues. | Binding within a hydrophobic pocket lined with residues like Leucine, Isoleucine, and Valine. |
| Van der Waals Forces | Close packing of the rigid scaffold against the protein surface maximizes favorable contacts. | The defined 3D shape of the spirocycle allows for high surface complementarity with the binding site. |
| Covalent Bonding | The strained lactone ring can be susceptible to nucleophilic attack by a reactive residue (e.g., Serine, Cysteine) in the active site. | Irreversible inhibition of an enzyme target through ring-opening of the lactone. |
The knowledge gained from binding mode studies provides a powerful platform for structure-guided design. nih.gov By visualizing how an analog of this compound fits into its target, chemists can rationally design new molecules with enhanced properties. nih.govnih.gov For example, if a nearby pocket in the protein is unoccupied, an analog can be synthesized with a substituent that extends into that pocket to form additional favorable interactions, thereby increasing affinity or selectivity.
This approach allows for the fine-tuning of a molecule's effect on a biological pathway. For instance, if a spirolactone is found to inhibit an enzyme in a critical disease pathway, such as the renin-angiotensin-aldosterone system (RAAS) involved in hypertension or inflammatory pathways involving kinases, structure-guided design can be used to optimize its potency and reduce off-target effects. mdpi.com By iteratively designing, synthesizing, and testing new compounds based on structural insights, the molecule can be evolved from a simple hit into a highly specific modulator of a chosen biological process. nih.gov
Development of this compound as a Chemical Probe
A chemical probe is a small molecule with high potency, selectivity, and a well-understood mechanism of action that can be used to study the function of a specific protein or pathway in a biological system. nih.govnih.gov The development of a molecule like this compound into a chemical probe is a key goal of chemical biology.
The journey from a screening hit to a chemical probe requires rigorous characterization. Based on the SAR and mechanistic studies described above, an optimized analog of the this compound scaffold would need to demonstrate:
High Potency: The compound should elicit its biological effect at a low concentration, minimizing the chance of off-target effects.
High Selectivity: The probe must interact with its intended target significantly more strongly than with other related proteins. This is often assessed through broad panel screening against hundreds of other targets.
Demonstrated Target Engagement: There must be clear evidence that the compound binds to its target in living cells or organisms at concentrations consistent with its functional effects.
A Matched Inactive Control: An ideal probe set includes a structurally similar but biologically inactive analog. This control helps to ensure that the observed biological effects are due to the on-target activity of the probe and not some other, non-specific property of the chemical scaffold.
Once these criteria are met, a probe derived from the this compound scaffold could be used to interrogate complex biological questions, for example, to clarify the role of a specific enzyme in a disease model or to validate a new drug target. cytoskeleton.com
Strategy for Designing Advanced Chemical Probes
There is no publicly available research detailing strategies for the design of advanced chemical probes based on the this compound scaffold.
Applications in Investigating Biological Processes and Identifying Molecular Targets
There is no publicly available research describing the application of this compound or its derivatives in the investigation of biological processes or the identification of molecular targets.
Emerging Research Directions and Future Perspectives in 8 Methyl 1 Oxaspiro 5.5 Undecan 2 One Research
Innovations in Green and Sustainable Synthesis of Spirolactones
The synthesis of spirolactones, including 8-Methyl-1-oxaspiro[5.5]undecan-2-one, is increasingly being guided by the principles of green chemistry. The goal is to develop environmentally benign processes that minimize waste, avoid hazardous reagents, and reduce energy consumption. acs.orgyoutube.com
Key Innovations:
Electrochemical Synthesis: A promising green approach involves the use of electrochemistry to drive the synthesis of β-keto spirolactones. unibo.it This method utilizes simple electrons as the oxidant, replacing traditional stoichiometric oxidants, and can be performed in green solvents like acetone (B3395972) and water. unibo.it The process is scalable through continuous flow electrochemical approaches, enhancing productivity and reducing energy consumption. unibo.it
Biocatalysis: The use of enzymes and whole-cell systems as biocatalysts is a cornerstone of green synthesis. nih.gov For instance, a multienzymatic pathway combining a peroxidase, an oxidase, and a ketoreductase has been developed for the one-pot synthesis of optically pure oxa-spirolactones from furan (B31954) derivatives. acs.org This biocatalytic approach offers high efficiency and stereoselectivity under mild reaction conditions. acs.org Microbial transformation, using organisms like Cunninghamella elegans, has also been employed for the structural modification of spirolactones. chemicalbook.com
Microwave-Assisted Synthesis: Microwave irradiation offers a faster and more sustainable alternative to classical synthetic methods. wikipedia.org It allows for rapid heating, shorter reaction times, and often leads to higher yields with the use of environmentally friendly solvents like water. wikipedia.org
Avoiding Toxic Reagents and Catalysts: A significant focus is on replacing toxic reagents and heavy metal catalysts with more benign alternatives. riken.jp This includes the development of organocatalytic methods and the use of abundant and non-toxic catalysts.
| Green Synthesis Approach | Key Features | Potential Application for this compound |
| Electrochemical Synthesis | Uses electrons as a clean oxidant; employs green solvents (e.g., water, acetone); scalable via flow chemistry. unibo.it | A potential route could involve the electrochemical oxidation of a suitable β-keto ester precursor in the presence of an appropriate alkene. |
| Biocatalysis | Utilizes enzymes or whole microorganisms; high selectivity and efficiency; mild reaction conditions. acs.orgchemicalbook.com | A hypothetical biocatalytic approach could employ a specifically engineered enzyme to catalyze the key spirocyclization step, ensuring high stereoselectivity. |
| Microwave-Assisted Synthesis | Rapid and uniform heating; shorter reaction times; often improved yields. wikipedia.org | Could be explored to accelerate the cyclization reactions involved in the synthesis of the spirolactone core. |
These innovative green methodologies, while demonstrated for other spirolactones, lay a strong foundation for the future development of sustainable synthetic routes to this compound and its derivatives.
Advanced Computational Modeling for De Novo Design and Property Prediction
Computational chemistry is becoming an indispensable tool in the study of spirolactones, facilitating the de novo design of novel analogs and the prediction of their physicochemical and biological properties. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. jbcpm.com
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For spirolactones, QSAR studies can help identify the key molecular descriptors that influence their therapeutic effects, such as anti-cancer or antifungal activity. nih.govnih.gov This knowledge can then be used to design new analogs of this compound with potentially enhanced activity.
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a spirolactone) when bound to a target protein. jbcpm.com By understanding the binding interactions at the molecular level, researchers can design derivatives of this compound that exhibit improved affinity and selectivity for a specific biological target. jbcpm.com
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of molecules. nih.gov In the context of spirolactones, DFT can be employed to study reaction mechanisms, predict spectroscopic properties, and understand the factors governing stereoselectivity in their synthesis.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. jbcpm.com Early-stage in silico ADMET profiling of novel this compound analogs can help to identify candidates with favorable pharmacokinetic profiles and low toxicity.
| Computational Method | Application in Spirolactone Research | Relevance for this compound |
| QSAR | Identifying structural features crucial for biological activity. nih.govnih.gov | Designing analogs with potentially enhanced biological activity based on predictive models. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. jbcpm.com | Guiding the design of derivatives with improved target specificity and potency. |
| DFT | Elucidating reaction mechanisms and predicting stereochemical outcomes. nih.gov | Optimizing synthetic routes and understanding the formation of specific stereoisomers. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. jbcpm.com | Prioritizing the synthesis of analogs with drug-like properties. |
The integration of these computational approaches will be crucial for the rational design and development of new this compound-based compounds with desired properties.
Interdisciplinary Approaches to Unraveling Complex Spirolactone Biosynthesis
Many medicinally important spirolactones are natural products, and understanding their biosynthesis is a key area of research. unibo.itmpg.de This endeavor requires a highly interdisciplinary approach, combining techniques from genetics, biochemistry, and synthetic chemistry. riken.jpacs.org
Key Research Areas:
Gene Cluster Identification and Characterization: The genes responsible for the biosynthesis of a natural product are often clustered together in the organism's genome. riken.jp Identifying and characterizing these biosynthetic gene clusters (BGCs) is the first step towards understanding how a spirolactone is made in nature. acs.org
Enzyme Function Elucidation: Once a BGC is identified, the next step is to determine the function of the individual enzymes it encodes. riken.jp This involves expressing the enzymes in a heterologous host and assaying their catalytic activity.
Pathway Reconstruction: By piecing together the functions of the individual enzymes, the entire biosynthetic pathway can be reconstructed. mpg.de This provides a detailed roadmap of how the organism constructs the complex spirolactone scaffold from simple precursors.
Synthetic Biology and Pathway Engineering: With knowledge of the biosynthetic pathway, researchers can use the tools of synthetic biology to engineer the pathway to produce novel spirolactone analogs. nih.gov This can involve introducing genes from other organisms, modifying the substrate specificity of enzymes, or creating entirely new pathways. nih.gov
While the biosynthetic pathway of this compound is not yet known, the interdisciplinary approaches used to study other natural product spirolactones provide a clear framework for future investigations should a natural source be discovered.
Expanding the Scope of Chemical Biology Applications through Novel Analogs
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. Spirolactones, with their diverse biological activities, are attractive scaffolds for the development of novel chemical probes. unibo.itnih.gov The synthesis of new analogs of this compound could lead to the discovery of valuable tools for chemical biology research.
Key Applications:
Probes for Target Identification and Validation: Spirolactone analogs can be designed to interact with specific proteins or pathways. By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), these probes can be used to identify the cellular targets of a bioactive compound.
Modulators of Biological Pathways: Novel spirolactone derivatives can be synthesized to act as selective inhibitors or activators of specific enzymes or signaling pathways. nih.gov These compounds can be used to dissect complex biological processes and to validate new drug targets.
Imaging Agents: Fluorescently labeled spirolactones can be used as imaging agents to visualize the distribution and dynamics of their target molecules within living cells or organisms.
The development of a library of this compound analogs with diverse functionalities would provide a rich resource for chemical biologists to explore a wide range of biological questions.
Addressing Synthetic and Stereochemical Challenges for Highly Complex Spirolactone Architectures
The synthesis of spirolactones presents significant challenges, particularly with regard to the construction of the spirocyclic core and the control of stereochemistry. unibo.itnih.gov The spiro carbon is a quaternary stereocenter, and its creation with high stereoselectivity is a formidable task in organic synthesis. nih.gov
Key Synthetic Challenges and Strategies:
Construction of the Spirocyclic System: A variety of synthetic methods have been developed to construct the spirolactone framework, including intramolecular cyclizations, cycloaddition reactions, and rearrangement reactions. mdpi.comacs.org The choice of strategy depends on the specific substitution pattern and stereochemistry desired.
Stereoselective Synthesis: Controlling the relative and absolute stereochemistry of the multiple stereocenters present in many spirolactones is a major challenge. nih.gov This often requires the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.
Total Synthesis of Natural Products: The total synthesis of complex, naturally occurring spirolactones serves as a driving force for the development of new synthetic methodologies. mdpi.com These ambitious projects often require the invention of novel reactions and strategies to overcome the inherent synthetic hurdles.
Future research on the synthesis of this compound will likely focus on developing highly efficient and stereoselective routes that allow for the facile introduction of various substituents. This will enable the creation of a diverse library of compounds for biological evaluation and the exploration of their structure-activity relationships.
Q & A
Q. What are the key steps in synthesizing 8-Methyl-1-oxaspiro[5.5]undecan-2-one, and how are reaction conditions optimized?
Synthesis typically involves multi-step routes, including cyclization and functional group modifications. Critical parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Ru-based) enhance ring-closing efficiency .
- Temperature control : Reactions often proceed at 60–80°C to minimize side products .
- Purification : Column chromatography (e.g., silica gel with DCM/MeOH gradients) ensures high purity (>95%) .
Example protocol: A two-step synthesis starting from a linear ketone precursor, followed by acid-catalyzed spirocyclization, yields ~45–60% .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm spirocyclic structure and substituent positions. Key signals include δ 1.2–1.8 ppm (methyl groups) and δ 4.5–5.0 ppm (lactone oxygen proximity) .
- HRMS : Exact mass analysis (e.g., [M+H] at m/z 206.075) validates molecular formula (CHO) .
- X-ray crystallography : Resolves 3D conformation, critical for studying biological interactions .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Hazard classification : Acute toxicity (oral, Category 4) and skin/eye irritation (Category 2) require PPE (gloves, goggles) and fume hood use .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via certified waste services .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound?
- Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis achieves enantiomeric excess (ee) >85% .
- Kinetic resolution : Lipase-mediated hydrolysis of racemic mixtures separates enantiomers (e.g., Candida antarctica lipase B) .
- Circular dichroism (CD) : Monitors enantiopurity during synthesis .
Q. What in silico methods predict the biological activity of spirocyclic lactones like this compound?
- Molecular docking : Simulations (AutoDock Vina) identify binding affinities to targets like GPCRs or cytochrome P450 enzymes .
- QSAR models : Correlate substituent effects (e.g., methyl position) with activity using descriptors like logP and polar surface area .
Q. How do structural modifications at the 8-methyl or lactone positions affect pharmacokinetic properties?
- Methyl replacement : Fluorination at C8 increases metabolic stability (t >6 hrs in hepatic microsomes) .
- Lactone opening : Converting the lactone to a carboxylic acid improves aqueous solubility (logS from -3.2 to -1.8) but reduces BBB penetration .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- DoE optimization : Response surface methodology identifies critical factors (e.g., solvent polarity, catalyst loading) to maximize yield .
- Side-product analysis : LC-MS tracks byproducts (e.g., dimerization) under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
